Amotosalen hydrochloride
Overview
Description
Amotosalen hydrochloride is a synthetic psoralen compound that is light-activated and used primarily for its ability to crosslink DNA and RNA. This property makes it particularly useful in neutralizing pathogens such as bacteria, viruses, protozoa, and leukocytes . The compound is known for its application in pathogen reduction technologies, especially in blood transfusion and transplantation settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amotosalen hydrochloride is synthesized through a multi-step process involving the following key steps:
Formation of the Psoralen Core: The synthesis begins with the formation of the psoralen core structure. This involves the cyclization of a coumarin derivative with a furan ring.
Functionalization: The psoralen core is then functionalized by introducing various substituents, including amino and methoxy groups, to enhance its reactivity and specificity.
Hydrochloride Formation: The final step involves the conversion of the amotosalen base to its hydrochloride salt form, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the compound.
Quality Control: Implementing stringent quality control measures to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Amotosalen hydrochloride undergoes several types of chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet A (UVA) light, this compound forms covalent bonds with nucleic acids, leading to crosslinking of DNA and RNA.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
UVA Light: Essential for activating this compound to form crosslinks with nucleic acids.
Solvents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve the compound for various reactions.
Major Products Formed
Scientific Research Applications
Amotosalen hydrochloride has a wide range of scientific research applications:
Pathogen Reduction: Used in blood transfusion and transplantation to reduce the risk of pathogen transmission by inactivating viruses, bacteria, and other pathogens.
Cancer Research: Investigated for its potential in photodynamic therapy for cancer treatment due to its ability to induce DNA damage in cancer cells.
Molecular Biology: Utilized in studies involving DNA and RNA crosslinking to understand nucleic acid interactions and structures.
Mechanism of Action
The mechanism of action of amotosalen hydrochloride involves the following steps:
Activation: Upon exposure to UVA light, this compound becomes activated.
Binding: The activated compound binds to nucleic acids, forming covalent bonds.
Crosslinking: This binding results in the crosslinking of DNA and RNA, preventing replication and transcription.
Pathogen Inactivation: The crosslinked nucleic acids inhibit the proliferation of pathogens, thereby neutralizing them.
Comparison with Similar Compounds
Amotosalen hydrochloride is unique compared to other psoralen compounds due to its specific structure and reactivity. Similar compounds include:
Methoxsalen: Another psoralen used in phototherapy but with different activation and binding properties.
Trioxsalen: Used in similar applications but less effective in pathogen reduction.
This compound stands out for its high efficiency in crosslinking nucleic acids and its broad application in pathogen reduction technologies.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4.ClH/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18;/h6-7H,4-5,8,18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLAMQBABOJZQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167093 | |
Record name | Amotosalen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161262-45-9 | |
Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161262-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amotosalen hydrochloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161262459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amotosalen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMOTOSALEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67B255SI5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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